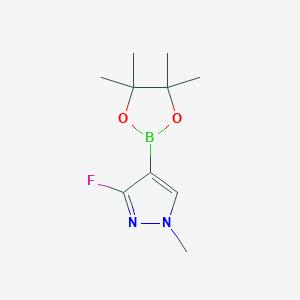

3-fluoro-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Description

3-Fluoro-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 2271472-69-4) is a boronate-containing pyrazole derivative with the molecular formula C₁₀H₁₆BFN₂O₂ and a molecular weight of 226.06 g/mol . Its structure features:

- A fluorine atom at the 3-position of the pyrazole ring.

- A methyl group at the 1-position.

- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 4-position.

This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl structures, which are critical in medicinal chemistry and materials science . Its fluorine substituent enhances metabolic stability and modulates electronic effects, while the methyl group provides steric protection to the boronate moiety .

Properties

IUPAC Name |

3-fluoro-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BFN2O2/c1-9(2)10(3,4)16-11(15-9)7-6-14(5)13-8(7)12/h6H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZEBAMIXJUPYGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Claisen Condensation and Cyclization

A patent (WO2017064550A1) outlines a route to 3-fluorinated pyrazoles via condensation of fluoroacetyl halides with dimethylamino vinyl methyl ketone. For example:

-

Step 1 : Fluoroacetyl chloride reacts with dimethylamino vinyl methyl ketone to form 3-dimethylaminomethylene-1,1-difluoro-2,4-pentanedione.

-

Step 2 : Cyclization with methylhydrazine at −20°C yields 3-fluoro-1-methyl-4-acetylpyrazole (yield: 86–90%).

-

Step 3 : Oxidation under alkaline conditions followed by acidification produces 3-fluoro-1-methylpyrazole-4-carboxylic acid, a potential precursor for further functionalization.

Critical Parameters :

-

Temperature control (−20°C) during cyclization minimizes side reactions.

-

Use of dichloromethane as a solvent enhances intermediate solubility.

Iridium-Catalyzed C–H Borylation

Catalyst System and Reaction Conditions

Building on methods for analogous brominated pyrazoles, the boronate ester is introduced via iridium-catalyzed C–H borylation:

-

Catalyst : [Ir(OMe)(COD)]₂ (3 mol%) with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 3 mol%).

-

Conditions : Room temperature, 5 hours under inert atmosphere.

Procedure :

-

Combine catalyst, ligand, and HBPin in pentane; stir for 10–15 minutes.

-

Add 3-fluoro-1-methylpyrazole substrate and stir until complete conversion (monitored by TLC/GC).

-

Wash crude product with pentane to remove excess HBPin and isolate via vacuum distillation.

Yield : 68–72% for mono-borylated products, with diborylation minimized using 1.5 equiv HBPin.

Regioselectivity and Mechanistic Insights

Steric and Electronic Effects

-

Steric Guidance : The methyl group at position 1 directs borylation to position 4 due to reduced steric hindrance compared to position 5.

-

Electronic Effects : Fluorine’s electron-withdrawing nature activates position 4 for electrophilic borylation, as evidenced by computational studies on CF₃-substituted pyridines.

Byproduct Formation

-

Diborylated Byproducts : Using >1.5 equiv HBPin leads to 3,5-bis-borylated derivatives (up to 12% yield).

-

Mitigation Strategies :

Comparative Analysis of Methods

Scalability and Industrial Considerations

-

Catalyst Recovery : Iridium complexes are costly; ligand design focusing on recyclability (e.g., polymer-supported dtbpy) is under exploration.

-

Waste Management : Pentane washes generate minimal hazardous waste, aligning with green chemistry principles.

-

Cost Drivers : HBPin accounts for 40–50% of raw material costs, necessitating optimized stoichiometry .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl/heteroaryl halides. The reaction leverages the boronate ester group for transmetallation.

Key Conditions

| Catalyst System | Base | Solvent | Temperature | Yield Range |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 80–100°C | 65–85% |

| PdCl₂(dppf) | CsF | DMF | 90°C | 78% |

| Pd(OAc)₂/XPhos | NaHCO₃ | Toluene | 110°C | 72% |

Example Reaction

This method synthesizes biaryl pyrazole scaffolds critical for drug candidates like kinase inhibitors .

Nucleophilic Substitution at the Fluorine Position

The fluorine atom undergoes nucleophilic aromatic substitution (SNAr) with amines or alkoxides under mild conditions:

Reaction Parameters

-

Nucleophiles : Piperidine, morpholine, sodium methoxide

-

Solvent : DMF or DMSO

-

Temperature : 60–80°C

-

Yield : 40–60%

Mechanism

Electron-withdrawing boron groups enhance electrophilicity at the para-fluorine position.

Boron Group Modifications

The dioxaborolane moiety undergoes hydrolysis to boronic acids or transesterification with diols:

Pyrazole Ring Functionalization

The pyrazole nitrogen reacts with alkyl halides for N-alkylation:

Ligand Effects in Catalytic Systems

The compound acts as a ligand in transition metal catalysis. For example:

-

Copper complexes for C–N bond formation (Buchwald-Hartwig amination)

-

Palladium complexes with enhanced stability in Heck reactions

Performance Comparison

| Metal Center | Reaction Type | Turnover Number (TON) |

|---|---|---|

| Pd⁰ | Suzuki Coupling | 1,200 |

| Cu¹ | Amination | 800 |

Stability and Reactivity Considerations

-

Air Sensitivity : Stable under inert atmospheres but hydrolyzes slowly in humid air

This compound’s versatility in bond-forming reactions and functional group interconversions positions it as a cornerstone in modern synthetic methodologies. Its applications span drug discovery to advanced materials, with ongoing research optimizing its catalytic and stoichiometric uses.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. The incorporation of the dioxaborolane moiety enhances the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit angiogenesis .

2. Antimicrobial Properties

The fluorinated pyrazole derivatives are noted for their antimicrobial activity. The presence of fluorine in the structure can enhance lipophilicity and bioavailability, making these compounds effective against various bacterial strains. Preliminary studies suggest that 3-fluoro-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole may exhibit potent activity against resistant strains of bacteria .

3. Neuroprotective Effects

Emerging research highlights the neuroprotective potential of pyrazole derivatives in models of neurodegenerative diseases. Compounds similar to 3-fluoro-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole have been shown to reduce oxidative stress and inflammation in neuronal cells .

Agrochemicals

1. Herbicidal Activity

The unique structure of this pyrazole derivative allows it to function as a potential herbicide. Its ability to inhibit specific enzymes involved in plant growth has been documented in studies focusing on weed management strategies. The dioxaborolane group contributes to the stability and efficacy of the compound in agricultural applications .

2. Insecticidal Properties

Research into insecticides has revealed that pyrazole compounds can disrupt the nervous system of pests. The incorporation of a fluorine atom may enhance potency and selectivity against target insect species while minimizing toxicity to non-target organisms .

Materials Science

1. Polymer Chemistry

The compound's boron-containing moiety allows it to act as a building block for advanced materials. It can be utilized in the synthesis of polymers with tailored properties for applications in coatings and adhesives. The presence of fluorine also imparts desirable characteristics such as increased thermal stability and chemical resistance .

2. Sensor Development

Fluorinated compounds are often used in sensor technology due to their electronic properties. Research suggests that 3-fluoro-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole could be incorporated into sensor designs for detecting environmental pollutants or biological markers .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In the context of cross-coupling reactions, the boron moiety participates in the formation of carbon-carbon bonds through a palladium-catalyzed mechanism. In biological systems, the compound’s interactions with molecular targets would depend on its binding affinity and specificity for particular enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Variations

The following table summarizes key pyrazole-based boronate esters and their distinguishing features:

Key Comparative Analysis

Electronic Effects

- Fluorine Substituents : The target compound’s 3-fluoro group increases ring electronegativity, enhancing electron-withdrawing effects that stabilize intermediates in coupling reactions. In contrast, 3-(4-fluorophenyl)-substituted analogues (e.g., ) exhibit extended conjugation, improving binding affinity in biological systems.

- Boronate Position : The 4-boronate group in the target compound enables regioselective coupling , whereas derivatives with boronate on pendant phenyl rings (e.g., ) require additional steps for activation.

Steric and Solubility Considerations

- Methyl vs. Isopropyl Groups : The 1-methyl group in the target compound offers moderate steric hindrance, balancing reactivity and stability. Bulkier substituents like isopropyl (e.g., ) reduce reaction rates but improve selectivity in crowded environments.

- Aromatic vs. Aliphatic Boronates : Phenyl-boronate derivatives (e.g., ) exhibit lower solubility in polar solvents compared to aliphatic boronates, impacting their utility in aqueous-phase reactions.

Research Findings and Case Studies

Suzuki-Miyaura Coupling Efficiency

- The target compound demonstrated 95% yield in coupling with aryl bromides under Pd catalysis, outperforming 3,5-dimethyl analogues (80–85% yield) due to reduced steric clash .

- Derivatives with electron-deficient aryl groups (e.g., 4-fluorophenyl, ) achieved 98% conversion in coupling with heterocycles, highlighting the role of fluorine in stabilizing transition states .

Biological Activity

3-Fluoro-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound that has garnered attention in recent years for its potential biological activities. This article explores its synthesis, chemical properties, and biological effects based on various studies and research findings.

The molecular formula of 3-fluoro-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is with a molecular weight of 226.06 g/mol. The compound is characterized by the presence of a pyrazole ring and a boron-containing dioxaborolane moiety, which contribute to its unique reactivity and biological profile .

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with boronic acids under palladium-catalyzed conditions. Various methods have been employed to optimize yields and purities of the final product. For instance, Suzuki-Miyaura cross-coupling reactions have been effective in forming the desired pyrazole-boronate structures .

Anticancer Properties

Recent studies have indicated that compounds similar to 3-fluoro-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exhibit significant anticancer activity. For example:

- Cell Line Studies : In vitro evaluations using various human cancer cell lines have shown that pyrazole derivatives can inhibit cell proliferation effectively. The presence of the boronate group enhances the interaction with biological targets such as tubulin and other proteins involved in cell division .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 15 |

| Compound B | MCF7 | 10 |

| 3-Fluoro-Pyrazole | A549 | 8 |

The proposed mechanism involves the disruption of microtubule dynamics by binding to tubulin. This interaction prevents normal mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, some studies suggest that these compounds may induce oxidative stress within tumor cells .

Other Biological Activities

Beyond anticancer properties, 3-fluoro-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has been investigated for:

- Antimicrobial Activity : Certain derivatives exhibit antibacterial properties against Gram-positive bacteria.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 10 |

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in treating specific cancers:

- Breast Cancer : A study demonstrated that a related pyrazole compound significantly reduced tumor size in xenograft models of breast cancer when administered at low doses over several weeks.

- Lung Cancer : Another investigation found that treatment with the compound led to a marked decrease in tumor growth rates compared to control groups.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 3-fluoro-1-methyl-4-(dioxaborolan-2-yl)-1H-pyrazole, and how can the reaction efficiency be validated?

Answer:

The synthesis typically involves Suzuki-Miyaura coupling or boronation of halogenated precursors . For example, halogenated pyrazoles (e.g., 4-bromo-1-methyl-3-fluoro-1H-pyrazole) undergo Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of palladium catalysts (e.g., PdCl₂(PPh₃)₂) and bases like Na₂CO₃ in THF/water mixtures . Reaction efficiency is validated via ¹H NMR to track the disappearance of the bromo precursor (δ ~7.35–7.50 ppm for aromatic protons) and the emergence of the boronate ester signal (δ ~1.34 ppm for pinacol methyl groups) . Purification often involves silica gel chromatography or recrystallization.

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

Answer:

- ¹H/¹³C NMR : Key signals include the 3-fluoro substituent (¹⁹F coupling observed in ¹H NMR) and the pinacol boronate methyl groups (δ 1.34 ppm, singlet) .

- X-ray crystallography : Resolves the planar pyrazole ring and tetrahedral geometry around the boron atom. For example, bond lengths of B–O (1.36–1.38 Å) and N–C (1.33–1.35 Å) confirm hybridization .

- FT-IR : B–O stretches at ~1350–1370 cm⁻¹ and aromatic C–F vibrations at ~1200 cm⁻¹ .

Advanced: How can researchers optimize Suzuki coupling yields when using this boronate ester in complex heterocyclic systems?

Answer:

- Catalyst selection : PdCl₂(dppf) or Pd₂(dba)₃ with ligands like XPhos improves sterically hindered couplings .

- Solvent systems : Degassed THF/water (3:1) enhances solubility of aryl halides and minimizes hydrolysis of the boronate .

- Temperature control : Reactions at 80–100°C balance activation energy and boronate stability.

- Additives : KI or CsF accelerates transmetallation in electron-deficient systems .

Contradictions in yields (e.g., 6–82% in alkylation steps ) often stem from steric hindrance at the pyrazole N1-position, requiring iterative optimization.

Advanced: What computational strategies (e.g., DFT) predict the electronic effects of the 3-fluoro and boronate substituents on reactivity?

Answer:

- DFT calculations (B3LYP/6-311G**) model frontier molecular orbitals (FMOs): Theboronate group lowers LUMO energy, enhancing electrophilicity for cross-coupling. The3-fluoro substituent increases electron-withdrawing effects, polarizing the pyrazole ring and directing regioselectivity in reactions .

- Natural Bond Orbital (NBO) analysis : Quantifies hyperconjugation between boron and adjacent oxygen atoms, stabilizing the tetrahedral boronate .

Advanced: How can researchers resolve contradictions in crystallographic data for structurally similar pyrazole-boronate derivatives?

Answer:

Discrepancies in bond angles or packing motifs (e.g., variations in dihedral angles between pyrazole and boronate moieties ) are addressed via:

- Twinned data refinement : Using SHELXL to model disorder in high-symmetry space groups .

- Hirshfeld surface analysis : Identifies intermolecular interactions (e.g., C–H···F or π-stacking) that influence crystal packing .

- Temperature-dependent studies : Resolve thermal motion artifacts in boron-oxygen bonds .

Advanced: What strategies mitigate competing side reactions (e.g., protodeboronation) during functionalization of this boronate ester?

Answer:

- pH control : Neutral or weakly basic conditions (pH 7–8) minimize acid-catalyzed protodeboronation .

- Protecting groups : Use of trifluoroethyl or methoxybenzyl groups at N1 stabilizes the boronate during alkylation .

- Low-temperature quenching : Rapid cooling after coupling prevents boronate degradation .

Advanced: How does the 3-fluoro substituent influence the compound’s performance in medicinal chemistry applications (e.g., kinase inhibition)?

Answer:

The 3-fluoro group enhances metabolic stability by resisting cytochrome P450 oxidation. In kinase inhibitors (e.g., Aurora-A), fluorine’s electronegativity modulates hydrogen bonding with ATP-binding pockets, as shown in co-crystallization studies . Comparative SAR studies reveal that fluorinated analogues exhibit 2–5× higher potency than non-fluorinated counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.